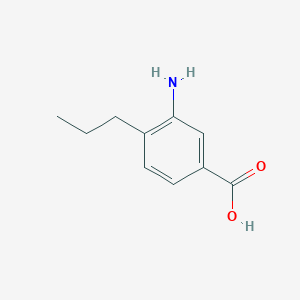

3-Amino-4-propylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-propylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-4-5-8(10(12)13)6-9(7)11/h4-6H,2-3,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFDEQYMXUJFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573604 | |

| Record name | 3-Amino-4-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199171-94-3 | |

| Record name | 3-Amino-4-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Propylbenzoic Acid

Classical Approaches to the Synthesis of Amino-substituted Benzoic Acids

Nucleophilic Aromatic Substitution (SNAr) Routes on Halobenzoic Acids

Nucleophilic aromatic substitution (SNAr) presents a classical and viable pathway for the synthesis of aminobenzoic acids. This methodology hinges on the displacement of a halide from an aromatic ring by a nucleophile, in this case, an amino group or its equivalent. For the synthesis of a compound like 3-Amino-4-propylbenzoic acid, a suitable starting material would be a di-substituted halobenzoic acid.

The general mechanism of an SNAr reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. The presence of such groups ortho and/or para to the leaving group (halide) is crucial for stabilizing the intermediate Meisenheimer complex, thus facilitating the substitution. While direct amination of halobenzenes can be challenging, copper-catalyzed methods, often referred to as Ullmann-type reactions, have proven effective for the amination of aryl halides. organic-chemistry.orgmdpi.com These reactions can be performed on bromobenzoic acids, even without the protection of the carboxylic acid group, and can proceed with remarkable chemo- and regioselectivity. nih.gov For instance, the bromide adjacent to a carboxylic acid moiety can be selectively replaced. nih.gov

A plausible synthetic route could start from a 4-propyl-3-halobenzoic acid. However, the position of the nitro group relative to the halogen is critical. For example, in the synthesis of 3-amino-4-hydroxybenzoic acids, a 3-nitro-4-halobenzoic acid is treated with an alkali metal hydroxide (B78521) to replace the halo group. google.com This is then followed by the reduction of the nitro group to an amino group. google.comgoogle.com A similar strategy could be envisioned for 3-Amino-4-propylbenzoic acid, starting from a suitably substituted nitrohalobenzoic acid.

It is important to note that the reactivity of aryl halides in SNAr reactions is also influenced by the nature of the halogen (F > Cl > Br > I) and the reaction conditions, including the solvent and the base used. grafiati.comnih.gov

Advanced Synthetic Strategies for 3-Amino-4-propylbenzoic Acid

Modern organic synthesis offers more sophisticated and often more efficient methods for constructing molecules like 3-Amino-4-propylbenzoic acid. These advanced strategies provide greater control over regioselectivity and functional group tolerance.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high efficiency under relatively mild conditions. researchgate.net It allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary aliphatic and aromatic amines. thieme-connect.com

In the context of synthesizing 3-Amino-4-propylbenzoic acid, a key step would involve the coupling of a 3-halo-4-propylbenzoic acid derivative with an ammonia (B1221849) surrogate or a protected amine, catalyzed by a palladium complex. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with various phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) having been developed to facilitate the amination of even challenging substrates like aryl chlorides. researchgate.netthieme-connect.com The reaction is generally tolerant of various functional groups, which can be a significant advantage. thieme-connect.com Research has demonstrated the successful amination of bromobenzoic acids using this methodology. acs.org

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromide | Aniline | [Pd₂(dba)₃] / L | K₂CO₃ | Toluene | 135 | 99 |

| Aryl Chloride | Aniline | [Pd₂(dba)₃] / L | K₂CO₃ | Toluene | 135 | 99 |

| 2-Bromobenzoic Acid | 1-Aminopyrene | Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 97 |

| 2-Bromobenzoic Acid | Diethylamine | Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 91 |

This table presents generalized conditions and yields from literature examples and may not be specific to 3-Amino-4-propylbenzoic acid.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. This technique utilizes a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The carboxylic acid group itself can act as a directing group, allowing for the ortho-lithiation of unprotected benzoic acids under specific conditions, such as using sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. organic-chemistry.orgrsc.orgresearchgate.net This approach avoids the need for protection and deprotection steps. The resulting ortho-lithiated species can then react with an aminating agent to install the desired amino group.

For the synthesis of 3-Amino-4-propylbenzoic acid, a potential strategy would involve the directed ortho-metalation of 4-propylbenzoic acid. The carboxylate group would direct lithiation to the 3-position, followed by quenching with an electrophilic aminating reagent. The choice of both the metalating agent and the electrophile is critical for achieving the desired transformation.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

Microbial fermentation can be engineered to produce various aromatic compounds, including aminobenzoic acids, from renewable feedstocks like glucose. mdpi.comgoogle.com The synthesis of aminobenzoic acids in microorganisms typically starts from the shikimate pathway, which is the central metabolic route for the formation of aromatic amino acids. nih.gov By overexpressing specific genes and deleting others, metabolic pathways can be redirected to accumulate desired products. For instance, Escherichia coli and Saccharomyces cerevisiae have been metabolically engineered to produce para-aminobenzoic acid (PABA). nih.govtandfonline.com Similar strategies could potentially be developed for the biosynthesis of other aminobenzoic acid isomers and their derivatives. The use of co-substrates like glucose and xylose has been shown to enhance the production of pABA in E. coli. asm.org

Table 2: Examples of Microbial Production of Aminobenzoic Acids

| Product | Microorganism | Carbon Source | Titer (g/L) |

| o-Aminobenzoic Acid | E. coli | Glucose | 14 |

| o-Aminobenzoic Acid | C. glutamicum | Glucose/Xylose | 5.9 |

| p-Aminobenzoic Acid | S. cerevisiae | Glucose | 1.6 mM |

| p-Aminobenzoic Acid | E. coli | Glucose/Xylose | 8.22 |

This table provides examples of microbial production of aminobenzoic acids and is not specific to 3-Amino-4-propylbenzoic acid.

Specific enzymes can be used to perform transformations on aromatic carboxylic acids. For example, carboxylic acid reductases (CARs) can reduce carboxylic acids to aldehydes, which can then be converted to amines by transaminases (TAs) in a one-pot cascade reaction. nih.govacs.orgresearchgate.net This biocatalytic reductive amination provides a green route to amines from carboxylic acids. While this has been demonstrated for various aromatic acids, its application to a substrate like 4-propylbenzoic acid would require enzymes with the appropriate substrate specificity. nih.govmdpi.com

Furthermore, ATP-dependent amide bond-forming enzymes have been identified that can couple carboxylic acids with amines. rsc.org While often highly specific, enzyme engineering and directed evolution can be used to broaden their substrate scope for synthetic applications. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of Related Amino-Carboxylic Acids

Green Chemistry Principles in the Synthesis of 3-Amino-4-propylbenzoic Acid

The application of green chemistry principles to the synthesis of 3-Amino-4-propylbenzoic acid is paramount in developing environmentally benign and sustainable industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and are a major source of waste and environmental pollution. In the synthesis of 3-Amino-4-propylbenzoic acid via the hydrogenation of 3-nitro-4-propylbenzoic acid, methanol (B129727) has been used as a solvent. google.com While effective, methanol is a volatile organic compound (VOC) with associated health and environmental risks.

Greener alternatives to traditional organic solvents are increasingly being explored for the reduction of nitroaromatic compounds. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.orgqub.ac.uk The hydrogenation of other nitrobenzoic acids has been successfully carried out in aqueous solutions, often under basic conditions to improve the solubility of the starting material. acs.orggoogle.com Ethanol is another greener alternative to methanol, being less toxic and often derivable from renewable resources. researchgate.net The use of deep eutectic solvents (DESs) also presents a promising green alternative, as they are often biodegradable, have low vapor pressure, and can be tailored for specific applications.

Minimizing solvent use can be achieved through various strategies, including running reactions at higher concentrations or in continuous-flow reactors, which typically require smaller solvent volumes compared to batch processes. qub.ac.uk

Table 1: Comparison of Solvents for the Synthesis of 3-Amino-4-propylbenzoic Acid

| Solvent | Green Chemistry Considerations |

| Methanol | Effective solvent for the reaction but is a volatile organic compound (VOC) with health and environmental concerns. |

| Water | An excellent green solvent; non-toxic, non-flammable, and abundant. Its use can simplify product isolation and reduce environmental impact. acs.orgqub.ac.uk |

| Ethanol | A greener alternative to methanol, with lower toxicity and potential for bio-based production. researchgate.net |

| Deep Eutectic Solvents (DESs) | Considered green solvents due to their low toxicity, biodegradability, and low vapor pressure. |

This table provides a qualitative comparison based on general green chemistry principles for the synthesis of aminobenzoic acids.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A higher atom economy signifies a more sustainable process with less waste generation. The synthesis of 3-Amino-4-propylbenzoic acid from 3-nitro-4-propylbenzoic acid via catalytic hydrogenation with H₂ is an example of a reaction with high atom economy.

The reaction is as follows: C₁₀H₁₁NO₄ + 3H₂ → C₁₀H₁₃NO₂ + 2H₂O

The atom economy can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of 3-Amino-4-propylbenzoic Acid

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Nitro-4-propylbenzoic acid | C₁₀H₁₁NO₄ | 209.20 nih.gov |

| Hydrogen | H₂ | 2.02 |

| Product | ||

| 3-Amino-4-propylbenzoic acid | C₁₀H₁₃NO₂ | 179.22 |

| Atom Economy Calculation | ||

| % Atom Economy | (179.22 / (209.20 + 3 * 2.02)) x 100 | 83.2% |

In contrast, older methods for nitro group reduction, such as the Béchamp process using iron and hydrochloric acid, have significantly lower atom economies due to the large amounts of iron sludge produced as a byproduct. qub.ac.uk

Reaction Mass Efficiency (RME) is another important metric that provides a more holistic view of the process efficiency by considering the mass of all materials used, including solvents and reagents. Improving RME involves optimizing reaction conditions to maximize yield and minimize the use of auxiliary substances.

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher selectivity, lower energy consumption, and reduced waste. The catalytic hydrogenation of 3-nitro-4-propylbenzoic acid is a prime example of sustainable catalysis.

Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the reduction of nitroarenes. google.comnih.govacs.org Its advantages include high activity, selectivity, and ease of separation from the reaction mixture, allowing for its recycling and reuse, which is a key aspect of sustainable processes. nih.govtandfonline.com Research has shown that Pd/C catalysts can be recycled multiple times without a significant loss of activity. nih.govtandfonline.com Other non-noble metal catalysts, such as those based on nickel or cobalt, are also being explored as more cost-effective and abundant alternatives. nih.govunimi.it

Biocatalysis: The use of enzymes, or biocatalysts, represents a frontier in green chemistry. Nitroreductase enzymes have been identified that can selectively reduce nitroaromatic compounds to their corresponding amines under mild, aqueous conditions. nih.govresearchgate.net These enzymes offer high selectivity and operate under environmentally benign conditions. While the specific use of a nitroreductase for the synthesis of 3-Amino-4-propylbenzoic acid has not been explicitly detailed, the successful reduction of other nitrobenzoic acids, such as 4-nitrobenzoic acid, by bacterial nitroreductases suggests the potential for developing a biocatalytic route for this compound. nih.govasm.org

Table 3: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalytic System | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | High activity and selectivity, recyclable, well-established technology. google.comnih.govacs.org | Palladium is a precious and costly metal. |

| Non-noble Metal Catalysts (e.g., Ni, Co) | More abundant and cost-effective than precious metals. nih.govunimi.it | May require harsher reaction conditions or have lower selectivity compared to palladium. |

| Biocatalysts (Nitroreductases) | High selectivity, operate under mild aqueous conditions, environmentally friendly. nih.govresearchgate.net | Enzyme stability and cost can be a concern for industrial scale-up. |

This table provides a general comparison of catalyst types applicable to the synthesis of 3-Amino-4-propylbenzoic acid.

Chemical Reactivity and Derivatization of 3 Amino 4 Propylbenzoic Acid

Reactions Involving the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reaction with various electrophiles. Its reactivity is influenced by the electronic effects of the propyl and carboxylic acid groups on the aromatic ring.

Acylation and Sulfonylation Reactions

The amino group of 3-amino-4-propylbenzoic acid readily undergoes acylation to form amides when treated with acylating agents such as acyl chlorides or acid anhydrides. drugbank.com This reaction is a common strategy for protecting the amino group or for synthesizing more complex molecules. google.com Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides, typically in the presence of a base like pyridine, to yield sulfonamides.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Structure of Product |

|---|---|---|

| Acetyl chloride | N-Acyl derivative (Amide) | 3-(Acetylamino)-4-propylbenzoic acid |

| Benzoyl chloride | N-Acyl derivative (Amide) | 3-(Benzoylamino)-4-propylbenzoic acid |

| Acetic anhydride | N-Acyl derivative (Amide) | 3-(Acetylamino)-4-propylbenzoic acid |

| Benzenesulfonyl chloride | N-Sulfonyl derivative (Sulfonamide) | 3-(Phenylsulfonylamino)-4-propylbenzoic acid |

Alkylation and Arylation Reactions

N-alkylation of the amino group in aminobenzoic acids can be challenging to control, as the primary amine can be converted into secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Selective mono-N-alkylation can sometimes be achieved using specific methods, such as forming a chelate to protect and activate the amine group. organic-chemistry.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-arylation involves the formation of a nitrogen-carbon bond between the amino group and an aromatic ring. This can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide or triflate. researchgate.net Given the presence of two nucleophilic sites (the amino group and the carboxylate), the carboxylic acid group may require protection, often as an ester, prior to carrying out these reactions. researchgate.netnih.gov

Table 2: Examples of N-Alkylation and N-Arylation Reagents

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product Class |

|---|---|---|---|

| N-Alkylation | Methyl iodide | Base | N-methylated derivative |

| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH₃CN | - | N-benzylated derivative |

| N-Arylation | Phenylboronic acid | Copper(II) acetate | N-phenylated derivative |

Diazotization and Coupling Reactions

The primary aromatic amino group of 3-amino-4-propylbenzoic acid can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). nih.gov This process is known as diazotization. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. researchgate.netscirp.org

For instance, in Sandmeyer reactions, the diazonium group can be replaced by a wide range of substituents, including halides (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups, using the corresponding copper(I) salt as a catalyst. scirp.org Azo coupling reactions occur when the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring (like a phenol (B47542) or another aniline), forming an azo compound characterized by a -N=N- linkage. ajchem-a.com

Table 3: Derivatization via Diazonium Salt Intermediates

| Reaction Name | Reagent | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | Copper(I) chloride (CuCl) | -Cl (Chloro) |

| Sandmeyer Reaction | Copper(I) bromide (CuBr) | -Br (Bromo) |

| Sandmeyer Reaction | Copper(I) cyanide (CuCN) | -CN (Cyano) |

| Schiemann Reaction | Fluoroboric acid (HBF₄), heat | -F (Fluoro) |

| Gomberg-Bachmann Reaction | Benzene (B151609), NaOH | -Ph (Phenyl) |

Condensation Reactions with Carbonyl Compounds

The primary amino group can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The propyl and carboxylic acid groups remain unaffected under these conditions.

Table 4: Schiff Base Formation with Carbonyl Compounds

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | 3-(Benzylideneamino)-4-propylbenzoic acid |

| Acetone | 3-(Propan-2-ylideneamino)-4-propylbenzoic acid |

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety (–COOH) is acidic and can undergo reactions typical of this functional group, most notably nucleophilic acyl substitution. khanacademy.org

Esterification and Amidation Reactions

Esterification of 3-amino-4-propylbenzoic acid can be achieved by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous HCl. openstax.orglibretexts.orgnih.gov This reaction, known as Fischer esterification, is an equilibrium process. openstax.orglibretexts.org To drive the reaction toward the product, an excess of the alcohol is often used, or water is removed as it is formed. openstax.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. The direct reaction is often difficult because the basic amine will deprotonate the carboxylic acid to form an unreactive ammonium carboxylate salt. khanacademy.orglibretexts.org To facilitate this transformation, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.orglibretexts.org These agents convert the hydroxyl group of the carboxylic acid into a better leaving group, allowing for efficient attack by the amine nucleophile. openstax.orglibretexts.org

Table 5: Ester and Amide Derivatives

| Reagent | Reaction Type | Conditions/Activating Agent | Product |

|---|---|---|---|

| Methanol (B129727) | Esterification | H₂SO₄ (catalyst) | Methyl 3-amino-4-propylbenzoate |

| Ethanol | Esterification | HCl (catalyst) | Ethyl 3-amino-4-propylbenzoate |

| Benzylamine | Amidation | DCC | N-Benzyl-3-amino-4-propylbenzamide |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid functional group of 3-Amino-4-propylbenzoic acid can be reduced to form either the corresponding primary alcohol, (3-amino-4-propylphenyl)methanol, or the aldehyde, 3-amino-4-propylbenzaldehyde. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Alcohol: The conversion of the carboxylic acid to a primary alcohol is a common transformation. Strong reducing agents are typically required for this process. A suitable method involves the formation of a reactive intermediate, such as a mixed anhydride, by reacting the carboxylic acid with a reagent like ethyl chloroformate. This activated intermediate is then reduced in situ.

A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄), often used in excess in an aqueous or alcoholic medium. This method is generally effective for N-protected amino acids and can be applied here, yielding (3-amino-4-propylphenyl)methanol. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also capable of reducing carboxylic acids to alcohols. However, it is much more reactive and reacts violently with water and alcohols, necessitating the use of dry ether solvents.

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is more challenging, as aldehydes are themselves readily reduced to primary alcohols. Using less reactive hydride reagents or carefully controlling reaction conditions is crucial. Reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can sometimes achieve this transformation, though over-reduction to the alcohol is a common side reaction. Other specialized methods for the partial reduction of carboxylic acids or their derivatives (like Weinreb amides or thiol esters) to aldehydes have been developed and could be applied to synthesize 3-amino-4-propylbenzaldehyde.

Table 1: Reduction Products and Reagents

| Starting Material | Product | Typical Reagents | Product Class |

|---|

Salt Formation and Coordination Chemistry

The amphoteric nature of 3-Amino-4-propylbenzoic acid, conferred by the acidic carboxylic acid group and the basic amino group, allows it to form salts and participate in coordination chemistry.

Salt Formation: With the addition of a strong base (e.g., sodium hydroxide), the carboxylic acid proton is removed to form a carboxylate salt (e.g., sodium 3-amino-4-propylbenzoate). Conversely, in the presence of a strong acid (e.g., hydrochloric acid), the lone pair of electrons on the amino group accepts a proton to form an ammonium salt (e.g., 3-ammonio-4-propylbenzoic acid chloride). At its isoelectric point, the molecule can exist as a zwitterion, with both the carboxylate and ammonium ions present.

Coordination Chemistry: Amino acids are well-known ligands in coordination chemistry, and 3-Amino-4-propylbenzoic acid can act similarly. It most commonly functions as a bidentate ligand, coordinating to a central metal ion through the nitrogen of the amino group and one of the oxygens of the deprotonated carboxylate group. This chelation forms a stable five-membered ring. Transition metals, in particular, form stable complexes with amino acids. The formation of these metal complexes can influence the reactivity and properties of the organic molecule.

Table 2: Salt Formation and Coordination Sites

| Functional Group | Reactant Type | Product Feature | Role in Coordination |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Base (e.g., NaOH) | Carboxylate Salt (-COO⁻Na⁺) | O-donor (as carboxylate) |

| Amino Group (-NH₂) | Acid (e.g., HCl) | Ammonium Salt (-NH₃⁺Cl⁻) | N-donor |

Reactions Involving the Propyl Side Chain

The propyl side chain offers further opportunities for functionalization, with the benzylic position (the carbon atom directly attached to the benzene ring) being the most reactive site.

Oxidation Reactions (e.g., α-hydroxylation, chain cleavage)

The oxidation of the propyl side chain can lead to different products depending on the strength of the oxidizing agent.

Chain Cleavage: Treatment of alkylbenzenes with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, results in the oxidation of the entire alkyl chain to a carboxylic acid group, provided a hydrogen atom is present on the benzylic carbon. In the case of 3-Amino-4-propylbenzoic acid, this vigorous oxidation would cleave the propyl group, converting it into a carboxyl group to yield 3-amino-4-carboxybenzoic acid. The benzene ring itself is resistant to these strong oxidizing conditions.

α-Hydroxylation: More selective oxidation to introduce a hydroxyl group at the benzylic (α) position is also possible, though it often requires milder or more specialized reagents. This reaction, known as benzylic hydroxylation, can occur through radical mechanisms. For instance, certain enzymatic pathways in biological systems catalyze the benzylic hydroxylation of dopamine (B1211576) to norepinephrine (B1679862) via a radical mechanism involving a copper-containing enzyme. Similar transformations in a laboratory setting can be achieved using specific reagents that favor C-H bond activation at the benzylic position.

Halogenation of the Alkyl Chain

Halogenation of the propyl side chain can be selectively directed to the benzylic position under free-radical conditions. When an alkylbenzene is treated with a halogen in the presence of UV light or a radical initiator, substitution occurs on the side chain rather than on the aromatic ring.

A highly effective and selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position. The resulting resonance-stabilized benzylic radical then reacts with a bromine source to form the halogenated product. For 3-Amino-4-propylbenzoic acid, this reaction would yield 3-amino-4-(1-bromopropyl)benzoic acid with high selectivity.

Functionalization through Radical Pathways

The susceptibility of the benzylic C-H bonds to homolytic cleavage is a key feature of the propyl side chain's reactivity. The formation of a resonance-stabilized benzylic radical is the underlying principle for many functionalization reactions.

Hydrogen Atom Transfer (HAT) is often the initiating step, where a radical species abstracts a benzylic hydrogen to generate the key intermediate. This benzylic radical can then be trapped by a variety of radical-trapping agents or participate in cross-coupling reactions. This "radical relay" approach allows for the introduction of diverse functional groups beyond halogens, such as cyano (-CN), azido (B1232118) (-N₃), or thio (-SR) groups, at the benzylic position. These methods greatly expand the synthetic utility of the propyl side chain for creating complex derivatives.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 3-Amino-4-propylbenzoic acid can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is determined by the directing effects of the three existing substituents: the amino group, the propyl group, and the carboxylic acid group.

Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

Propyl Group (-CH₂CH₂CH₃): A weakly activating, ortho, para-directing group.

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The outcome of an SEAr reaction is dominated by the most powerful activating group, which in this case is the amino group at position 3. It strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

Position C4 is blocked by the propyl group.

Position C2 is ortho to the amino group.

Position C6 is para to the amino group.

Therefore, electrophilic substitution is expected to occur primarily at positions 2 and 6. The propyl group directs to C5, and the deactivating carboxyl group also directs to C5. While some substitution at C5 is possible, the overwhelming influence of the strongly activating amino group makes positions 2 and 6 the most probable sites of reaction for electrophiles such as those in nitration, halogenation, sulfonation, or Friedel-Crafts reactions.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Substituent | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| 1 | -COOH | Deactivating | meta | 3 (blocked), 5 |

| 3 | -NH₂ | Strongly Activating | ortho, para | 2, 4 (blocked), 6 |

| 4 | -CH₂CH₂CH₃ | Weakly Activating | ortho, para | 3 (blocked), 5 |

| Predicted Major Products | Substitution at C2 and C6 |

Regioselectivity Directed by Existing Substituents

No dedicated studies on the regioselectivity of electrophilic aromatic substitution on 3-Amino-4-propylbenzoic acid were found. A comprehensive understanding of how the competing directing effects of the amino, propyl, and carboxyl groups influence incoming electrophiles requires experimental validation which is not currently available in the literature.

Halogenation, Nitration, and Sulfonation Studies

Specific research detailing the halogenation, nitration, or sulfonation of 3-Amino-4-propylbenzoic acid is not documented. While general methods for these reactions on substituted benzoic acids are well-established, the specific conditions, yields, and product distributions for this particular compound have not been reported.

Synthesis of Structurally Related Analogues and Homologues of 3-Amino-4-propylbenzoic Acid

Positional Isomers of Amino- and Propylbenzoic Acids

There is no available literature describing the targeted synthesis of positional isomers of 3-Amino-4-propylbenzoic acid, such as 2-Amino-3-propylbenzoic acid or 4-Amino-3-propylbenzoic acid.

Derivatives with Modified Alkyl Chain Lengths

Research on the synthesis of homologues of 3-Amino-4-propylbenzoic acid, for instance, derivatives with ethyl, butyl, or other alkyl chains in place of the propyl group, has not been published.

N-Substituted and Carboxyl-Modified Derivatives

No specific studies were identified that focus on the synthesis of N-substituted derivatives (e.g., N-acetyl or N-alkyl) or carboxyl-modified derivatives (e.g., esters or amides) starting from 3-Amino-4-propylbenzoic acid.

Spectroscopic and Structural Elucidation of 3 Amino 4 Propylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 3-Amino-4-propylbenzoic acid. The spectra are expected to exhibit distinct bands corresponding to the vibrations of the amino group, the carboxylic acid moiety, and the substituted benzene (B151609) ring.

The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The N-H bending vibration is expected to appear around 1630-1560 cm⁻¹.

The carboxylic acid (-COOH) functional group is characterized by a strong and broad O-H stretching band from 3300 to 2500 cm⁻¹, which is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration is anticipated to be a prominent peak in the range of 1710-1680 cm⁻¹.

The aromatic ring will display C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. libretexts.orgopenstax.org The substitution pattern on the benzene ring also gives rise to specific out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range, which can help confirm the 1,2,4-trisubstituted pattern. spectroscopyonline.com The propyl group will contribute C-H stretching vibrations in the 2960-2850 cm⁻¹ region and C-H bending vibrations around 1465-1375 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch of the carboxylic acid is typically weak in Raman, the symmetric C=O stretch and the aromatic ring vibrations are often strong and well-defined. mdpi.com The C-N stretching mode is also observable in the Raman spectrum.

Predicted Vibrational Frequencies for 3-Amino-4-propylbenzoic Acid

| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Amino | N-H stretch | 3400-3200 | 3400-3200 |

| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 |

| Propyl Group | C-H stretch | 2960-2850 | 2960-2850 |

| Carboxylic Acid | C=O stretch | 1710-1680 | 1710-1680 |

| Amino | N-H bend | 1630-1560 | 1630-1560 |

| Aromatic Ring | C=C stretch | 1600-1450 | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-Amino-4-propylbenzoic acid.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 3-Amino-4-propylbenzoic acid is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. youtube.comlibretexts.org

The aromatic region will likely display three signals corresponding to the three protons on the benzene ring. The proton ortho to the carboxylic acid group is expected to be the most deshielded due to the electron-withdrawing nature of this group. The amino group, being electron-donating, will shield the adjacent protons. youtube.com The propyl group will have a smaller electronic effect. The coupling patterns (doublets, triplets, and their combinations) will be crucial in assigning the specific protons.

The propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene group attached to the aromatic ring.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm) and can be confirmed by D₂O exchange. The amino group protons (-NH₂) may also appear as a broad singlet.

Predicted ¹H NMR Data for 3-Amino-4-propylbenzoic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | >10 | broad singlet | - |

| Aromatic H | 6.5 - 8.0 | doublet, doublet of doublets | 7-9 (ortho), 2-3 (meta) |

| Ar-CH₂- | 2.5 - 2.8 | triplet | 7-8 |

| -CH₂-CH₂- | 1.5 - 1.8 | sextet | 7-8 |

| -CH₃ | 0.9 - 1.1 | triplet | 7-8 |

| NH₂ | variable | broad singlet | - |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. For 3-Amino-4-propylbenzoic acid, ten distinct signals are expected: six for the aromatic carbons, three for the propyl chain carbons, and one for the carboxylic acid carbon.

The carboxylic acid carbonyl carbon is the most deshielded and will appear significantly downfield (>165 ppm). docbrown.info The aromatic carbons will resonate in the 110-150 ppm range. The carbon attached to the carboxylic acid group (C1) and the carbons attached to the amino (C3) and propyl (C4) groups will have their chemical shifts influenced by these substituents. The remaining aromatic carbons (C2, C5, C6) will also have distinct chemical shifts. The propyl group carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for 3-Amino-4-propylbenzoic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 168 - 175 |

| Aromatic C-COOH | 130 - 135 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-CH₂CH₂CH₃ | 140 - 145 |

| Other Aromatic C | 115 - 130 |

| Ar-CH₂- | 30 - 35 |

| -CH₂-CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For 3-Amino-4-propylbenzoic acid, COSY is expected to show correlations between the adjacent protons on the aromatic ring and between the protons within the propyl chain. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be used to definitively assign which proton signal corresponds to which carbon signal for the C-H bonds in the aromatic ring and the propyl group. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of 3-Amino-4-propylbenzoic acid and to gain structural information from its fragmentation pattern. The nominal molecular weight of 3-Amino-4-propylbenzoic acid (C₁₀H₁₃NO₂) is 179 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179. The fragmentation pattern will be characteristic of a substituted benzoic acid. Common fragmentation pathways would include the loss of the hydroxyl group (-OH) to give a fragment at m/z 162, and the loss of the entire carboxylic acid group (-COOH) to give a fragment at m/z 134. docbrown.info Another likely fragmentation is the cleavage of the propyl group. Loss of an ethyl radical (-CH₂CH₃) would result in a fragment at m/z 150.

Predicted Key Mass Fragments for 3-Amino-4-propylbenzoic Acid

| m/z | Predicted Fragment |

| 179 | [M]⁺ |

| 162 | [M - OH]⁺ |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - COOH]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. For 3-Amino-4-propylbenzoic acid, with a chemical formula of C₁₀H₁₃NO₂, the calculated exact mass would be used to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. This technique is invaluable for confirming the identity of a newly synthesized compound or for identifying an unknown.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like 3-Amino-4-propylbenzoic acid. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing valuable information about the molecule's structure.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of 3-Amino-4-propylbenzoic acid would be selected in the first mass analyzer. In the collision cell, this ion is fragmented through energetic collisions with an inert gas. The resulting product ions are then analyzed in the second mass analyzer. The fragmentation of protonated α-amino acids commonly involves the cumulative loss of water (H₂O) and carbon monoxide (CO) nih.govunito.it. For aromatic carboxylic acids, a key fragmentation pathway is the loss of the carboxyl group as CO₂. The presence of the amino group can also lead to the loss of ammonia (B1221849) (NH₃).

The fragmentation pattern allows for the confirmation of the different functional groups and their connectivity. For instance, the initial loss of H₂O from the carboxylic acid group, followed by the loss of CO, is a characteristic fragmentation for many amino acids nih.gov. The propyl group may undergo fragmentation to lose ethylene (B1197577) (C₂H₄) or a propyl radical. Analyzing these neutral losses and the resulting m/z values of the product ions helps piece together the molecule's structure.

Table 1: Hypothetical MS/MS Fragmentation Data for Protonated 3-Amino-4-propylbenzoic Acid [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Inferred Structural Fragment |

|---|---|---|---|

| 180.10 | 162.09 | H₂O (18) | Loss of water from carboxylic acid |

| 180.10 | 134.09 | H₂O + CO (46) | Consecutive loss of water and carbon monoxide |

| 180.10 | 137.08 | C₃H₇ (43) | Loss of propyl radical |

Note: This data is illustrative and based on common fragmentation patterns of related molecules.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular conformation and the intricate network of intermolecular interactions that govern the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal structure of 3-Amino-4-propylbenzoic acid is expected to be heavily influenced by hydrogen bonding and π-π stacking interactions, similar to other aminobenzoic acid derivatives rsc.org. The carboxylic acid groups are likely to form strong O-H···O hydrogen-bonded dimers, a common and robust supramolecular synthon in carboxylic acids rsc.org. Additionally, the amino group can act as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen of a neighboring molecule.

Conformational Analysis in the Crystalline State

In the solid state, the benzoic acid moiety is expected to be largely planar. The conformation of the molecule will be defined by the torsion angles between the plane of the benzene ring and the carboxylic acid group, as well as the orientation of the propyl chain. Quantum mechanical studies on similar non-coded amino acids can help predict low-energy conformers nih.gov. While some rotation around the C-C bond connecting the ring to the carboxyl group is possible, crystal packing forces often favor a conformation that maximizes stabilizing intermolecular interactions. The propyl group, being flexible, may adopt a specific conformation (e.g., anti or gauche) to optimize its fit within the crystal lattice and maximize van der Waals contacts with adjacent molecules. Analysis of the crystal structure would reveal if all molecules in the unit cell adopt the same conformation or if conformational polymorphism exists.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of 3-Amino-4-propylbenzoic acid and for separating it from starting materials, byproducts, or its isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like aminobenzoic acids sigmaaldrich.com. A reversed-phase HPLC (RP-HPLC) method is typically developed for purity assessment.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. A C18 stationary phase is commonly used due to its versatility. The mobile phase usually consists of an aqueous buffer (e.g., phosphate, acetate, or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is critical as it controls the ionization state of both the amino and carboxylic acid groups, thereby affecting retention. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute impurities with a wide range of polarities ekb.eg. Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores.

Table 2: Example HPLC Method Parameters for 3-Amino-4-propylbenzoic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control ekb.egwu.ac.th.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility, 3-Amino-4-propylbenzoic acid cannot be directly analyzed by Gas Chromatography (GC). The polar amino (-NH₂) and carboxylic acid (-COOH) groups must first be chemically modified in a process called derivatization sigmaaldrich.comsigmaaldrich.com. Derivatization replaces the active hydrogens on these functional groups with nonpolar moieties, increasing the compound's volatility and thermal stability sigmaaldrich.com.

A common derivatization technique is silylation, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives sigmaaldrich.comdss.go.th. Alternatively, alkylation using alkyl chloroformates (e.g., propyl chloroformate) can be used to derivatize both the amino and carboxylic acid groups nih.govresearchgate.net.

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivative from other components in the mixture based on boiling point and polarity. The mass spectrometer then fragments the eluted derivative, providing a mass spectrum that can be used for identification and quantification. The mass spectrum of a TBDMS derivative, for example, often shows characteristic fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57) sigmaaldrich.comdss.go.th.

Table 3: Typical GC-MS Parameters for Analysis of Derivatized 3-Amino-4-propylbenzoic Acid

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MTBSTFA in Acetonitrile |

| Reaction Conditions | 100 °C for 2 hours |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

This GC-MS approach is highly sensitive and specific, making it suitable for trace-level analysis and impurity profiling.

Therefore, generating a thorough, scientifically accurate article that strictly adheres to the provided outline and includes detailed research findings and data tables is not possible without access to primary research that does not seem to have been conducted or published. Fulfilling the request under these circumstances would require speculation or the fabrication of data, which would compromise the scientific integrity and accuracy of the content.

Should research on this specific molecule become publicly available, the requested article can be generated.

Computational and Theoretical Investigations of 3 Amino 4 Propylbenzoic Acid

Prediction of Reaction Pathways and Transition States in Synthetic Transformations

The synthesis of 3-Amino-4-propylbenzoic acid involves a sequence of chemical transformations, each with its own reaction pathway and associated transition states. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate these mechanisms, predict regioselectivity, and calculate the energetics of the reactions, including activation barriers and transition state geometries. While specific computational studies on the complete synthetic route of 3-Amino-4-propylbenzoic acid are not extensively documented in the literature, we can infer the nature of these transformations from theoretical investigations on analogous systems.

A plausible synthetic route to 3-Amino-4-propylbenzoic acid can be envisioned to proceed through key steps such as Friedel-Crafts acylation or alkylation to introduce the propyl group, followed by nitration and subsequent reduction of the nitro group. Computational studies on these fundamental organic reactions provide significant insights into the transition states and reaction pathways.

Friedel-Crafts Reaction for Introduction of the Propyl Group

The introduction of the propyl group onto an aromatic ring can be achieved via Friedel-Crafts acylation followed by reduction, or directly through Friedel-Crafts alkylation. The carboxylic acid group in benzoic acid is deactivating and meta-directing for electrophilic aromatic substitution, making direct Friedel-Crafts reactions on benzoic acid challenging. curlyarrows.com Therefore, a more likely synthetic strategy would involve the acylation or alkylation of a precursor molecule.

Theoretical studies on Friedel-Crafts reactions have provided a detailed understanding of the reaction mechanism. For instance, the alkylation of benzene (B151609) with isopropyl chloride catalyzed by aluminum chloride (AlCl₃) has been studied using DFT. researchgate.netscielo.br These studies show that the catalyst exists predominantly as a dimer (Al₂Cl₆) in nonpolar solvents like benzene. researchgate.net The reaction proceeds through the formation of an ion pair between the alkyl cation and the catalyst complex (e.g., CH₃CHCH₃⁺...Al₂Cl₇⁻), which then reacts with the aromatic ring to form the Wheland intermediate (a σ-complex). researchgate.net The formation of the carbon-carbon bond is typically the rate-determining step. researchgate.net

Computational models can predict the transition state geometries and activation energies for these steps. For example, in the alkylation of benzene with isopropyl chloride catalyzed by Al₂Cl₆, the calculated free energy of activation (ΔG‡) for the formation of the Wheleland intermediate is approximately 20.6 kcal/mol. researchgate.net

| Reaction Step | Catalyst | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Reference |

| Benzene Alkylation | Al₂Cl₆ | Wheland Intermediate | 20.6 | researchgate.net |

| Benzene Alkylation | AlCl₃ | Wheland Intermediate | Higher barrier than Al₂Cl₆ | scielo.br |

This table presents calculated activation free energies for the Friedel-Crafts alkylation of benzene, serving as a model for the introduction of an alkyl group onto an aromatic ring.

These computational findings are crucial for optimizing reaction conditions, such as the choice of catalyst and solvent, to favor the desired product in the synthesis of a precursor to 4-propylbenzoic acid.

Nitration of 4-Propylbenzoic Acid

Once 4-propylbenzoic acid is obtained, the next step would be the introduction of a nitro group at the 3-position via electrophilic aromatic substitution. The regioselectivity of this nitration is governed by the directing effects of the existing substituents: the ortho,para-directing propyl group and the meta-directing carboxylic acid group. Since the desired position is ortho to the propyl group and meta to the carboxylic acid group, the directing effects are synergistic.

Computational methods are highly effective in predicting the regioselectivity of electrophilic aromatic substitution reactions. nih.govrsc.orgrsc.org These methods typically involve calculating the relative stabilities of the possible σ-complex intermediates (Wheland intermediates) formed upon the attack of the nitronium ion (NO₂⁺) at different positions on the aromatic ring. nih.gov The transition state leading to the most stable intermediate is generally the lowest in energy, thus indicating the preferred site of substitution.

DFT calculations can be employed to model the nitration of substituted benzenes. For instance, studies on the nitration of propylbenzene (B89791) using zeolite catalysts have been supplemented with computational modeling to simulate transition states and understand the observed regioselectivity. The calculations can help in understanding how the catalyst and reaction conditions influence the ortho/para/meta product distribution.

| Substrate | Reaction | Computational Method | Key Finding | Reference |

| Propylbenzene | Nitration | DFT | Simulation of transition states and regioselectivity | |

| Substituted Benzenes | Electrophilic Substitution | DFT | Prediction of regioisomer distribution from σ-complex stabilities | nih.gov |

| Heteroaromatic Systems | Electrophilic Substitution | Semiempirical (PM3) | Correlation of proton affinity with regioselectivity | rsc.org |

This table summarizes computational approaches used to predict the regioselectivity of electrophilic aromatic substitution reactions, which is a key step in the synthesis of 3-Amino-4-propylbenzoic acid.

Reduction of the Nitro Group

The final step in the proposed synthesis is the reduction of the 3-nitro-4-propylbenzoic acid to 3-amino-4-propylbenzoic acid. This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

DFT studies have been conducted to investigate the mechanism of nitrobenzene (B124822) reduction to aniline. researchgate.net These studies explore the reaction pathways and the role of intermediates. For the reduction with SnCl₂/HCl, the mechanism is complex and involves multiple electron and proton transfer steps. Computational analysis can help in identifying the rate-determining step and understanding the role of the metal catalyst.

In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst (e.g., Pd, Pt). Computational models can simulate the adsorption of the nitro compound onto the catalyst surface and the subsequent steps of hydrogen addition. Recent studies on the catalytic reduction of aromatic nitro compounds have utilized DFT to understand how the electronic structure of the catalyst influences the reaction efficiency and selectivity towards the desired amine product, preventing over-reduction or side reactions. mdpi.com

| Reactant | Reducing System | Computational Focus | Key Insights | Reference |

| Nitrobenzene | SnCl₂/HCl | Reaction pathway and transition states | Elucidation of the multi-step reduction mechanism | researchgate.net |

| Aromatic Nitro Compounds | Catalytic Hydrogenation | Catalyst electronic structure and reactant adsorption | Understanding factors controlling selectivity and efficiency | mdpi.com |

This table highlights the application of computational methods in understanding the reduction of nitroarenes, the final step in the proposed synthesis of 3-Amino-4-propylbenzoic acid.

Applications in Advanced Materials and Chemical Sciences

Utilization in Supramolecular Chemistry

Without any primary or secondary sources detailing the scientific study or use of "3-Amino-4-propylbenzoic acid," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Table of Compounds Mentioned:

Since no specific research on "3-Amino-4-propylbenzoic acid" was found, a table of mentioned compounds cannot be generated as per the instructions.

Design of Self-Assembled Systems

The self-assembly of molecules into ordered superstructures is a cornerstone of nanotechnology and materials science, driven by noncovalent interactions. Aromatic amino acids and their derivatives are particularly effective building blocks for these systems due to their capacity for multiple, specific interactions. nih.govrsc.org The structure of 3-Amino-4-propylbenzoic acid contains all the necessary components to participate in such processes.

The primary forces expected to drive the self-assembly of 3-Amino-4-propylbenzoic acid include:

Hydrogen Bonding: The carboxylic acid and amino groups are excellent donors and acceptors for hydrogen bonds, which can lead to the formation of chains, tapes, or more complex networks.

π–π Stacking: The electron-rich aromatic ring can interact with adjacent rings, leading to stacked columnar structures that are common in the self-assembly of aromatic molecules. acs.org

Hydrophobic Interactions: The 4-propyl group provides a nonpolar region that can drive aggregation in aqueous environments to minimize contact with water, contributing to the stability of the assembled structure.

Electrostatic Interactions: Depending on the pH, the amino and carboxylic acid groups can be protonated or deprotonated, respectively, leading to zwitterionic forms that can engage in strong electrostatic interactions.

These noncovalent interactions can act in concert to guide the molecule into forming well-defined nanostructures such as nanofibers, nanotubes, or vesicles. nih.gov The study of modified aromatic amino acids has shown that even small changes to the molecular structure can significantly alter the resulting morphology, suggesting that 3-Amino-4-propylbenzoic acid could be a versatile component for designing novel biomaterials. researchgate.netchemrxiv.org

Host-Guest Chemistry Investigations

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The study of these interactions is fundamental to understanding molecular recognition, which is critical in biology and chemical sensing. Aromatic carboxylic acids, such as 3-Amino-4-propylbenzoic acid, are frequently studied as guest molecules. rsc.org

A common class of host molecules used in these investigations are cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. The propyl and benzoic acid portions of 3-Amino-4-propylbenzoic acid can be encapsulated within the cyclodextrin (B1172386) cavity, driven primarily by hydrophobic interactions. The stability of such a host-guest complex would be influenced by the size of the cyclodextrin cavity and the specific substituents on the benzoic acid guest. rsc.org

By studying the formation of these complexes, researchers can gain insights into:

The thermodynamics and kinetics of molecular binding.

The role of specific noncovalent interactions in molecular recognition.

The development of systems for controlled drug delivery, where a therapeutic guest molecule is encapsulated by a biocompatible host.

The presence of the amino group on 3-Amino-4-propylbenzoic acid adds another dimension, as its charge state can be modulated by pH, potentially allowing for pH-responsive binding and release from a host molecule.

Probes for Mechanistic Studies in Enzymatic Biotransformations

The specific structure of 3-Amino-4-propylbenzoic acid makes it a valuable tool for investigating the mechanisms of enzymes, particularly those that process aromatic compounds. By acting as a molecular probe, it can help elucidate details of enzyme function, specificity, and catalytic processes.

Substrate Analogues for Cytochrome P450 Enzymes (e.g., CYP199A4 with related propylbenzoic acids)

Cytochrome P450 enzymes are a vast family of heme-containing monooxygenases that catalyze the oxidation of a wide array of substrates. news-medical.net The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris is a well-studied model system that displays a high degree of specificity for para-substituted benzoic acids, such as 4-methoxybenzoic acid. rsc.orgresearchgate.net The enzyme's active site is tailored to bind the benzoic acid moiety, positioning the para-substituent near the heme iron for oxidation. acs.orguq.edu.au

While CYP199A4 is highly selective for substrates with a substituent at the para (4-) position, the introduction of analogues like 3-Amino-4-propylbenzoic acid is crucial for mechanistic studies. rsc.orgresearchgate.net This compound serves as a powerful probe for several reasons:

Probing Specificity: By comparing the binding affinity and turnover rate of 3-Amino-4-propylbenzoic acid with a classic substrate like 4-propylbenzoic acid, researchers can quantify the importance of the substituent's position for enzyme recognition and catalysis.

Mapping the Active Site: The presence of substituents at both the 3- and 4-positions challenges the enzyme's active site to accommodate a different substitution pattern. This can reveal the flexibility of the active site and identify which amino acid residues are critical for positioning the substrate. nih.gov

Altering Reaction Outcomes: The electronic properties of the amino group can influence the reactivity of the propyl group. Studying the oxidation products of 3-Amino-4-propylbenzoic acid can provide insight into how the enzyme's catalytic machinery responds to changes in substrate electronics.

Research on CYP199A4 with various alkyl-substituted benzoic acids has shown that the enzyme can catalyze not only hydroxylation but also desaturation reactions. The ratio of these products is highly sensitive to how the substrate is positioned within the active site. nih.gov

| Substrate Analogue | Major Oxidation Products | Reaction Type |

|---|---|---|

| 4-Ethylbenzoic acid | 4-(1-Hydroxyethyl)benzoic acid, 4-Vinylbenzoic acid | Hydroxylation, Desaturation |

| 4-n-Propylbenzoic acid | 4-(1-Hydroxypropyl)benzoic acid, 4-(2-Hydroxypropyl)benzoic acid, 4-Propenylbenzoic acid | Hydroxylation (at Cα and Cβ), Desaturation |

| 4-Methoxybenzoic acid | 4-Hydroxybenzoic acid | O-Demethylation |

Investigation of Enzyme Active Site Interactions and Catalytic Cycles

Studying how substrate analogues like 3-Amino-4-propylbenzoic acid interact with an enzyme provides a window into the catalytic cycle. The general cytochrome P450 catalytic cycle involves a series of well-defined steps, starting with substrate binding. news-medical.netwikipedia.orgresearchgate.net

Substrate Binding: The first step is the binding of the substrate in the enzyme's active site. For CYP199A4, the carboxylate group of the benzoic acid moiety is critical for recognition and binding, forming key interactions with arginine and serine residues. uq.edu.au The binding of 3-Amino-4-propylbenzoic acid would allow researchers to assess how the additional amino group and the propyl group's location affect these initial recognition events.

Electron Transfer and Oxygen Binding: Substrate binding often triggers a conformational change in the enzyme, which facilitates the transfer of the first electron from a redox partner. This allows for the binding of molecular oxygen to the heme iron. nih.gov The efficiency of this step can be measured and compared for different substrate analogues to understand how substrate structure influences the initiation of the catalytic cycle.

Formation of the Reactive Intermediate: A second electron transfer and subsequent protonation steps lead to the formation of a highly reactive iron-oxo species known as Compound I, which is the primary oxidant in most P450 reactions. researchgate.netresearchgate.net

Substrate Oxidation and Product Release: Compound I then abstracts a hydrogen atom from the substrate, followed by a "rebound" of the hydroxyl group to form the hydroxylated product. researchgate.net In the case of 3-Amino-4-propylbenzoic acid, oxidation could potentially occur on the propyl chain. Analyzing the products formed (or the lack thereof) helps map the substrate's orientation relative to the heme iron and defines the enzyme's regioselectivity. Finally, the product dissociates, returning the enzyme to its initial state. news-medical.net

By using 3-Amino-4-propylbenzoic acid as a probe, scientists can dissect each of these steps, gaining a more precise understanding of the structure-function relationships that govern enzyme catalysis.

Future Research Directions and Emerging Areas for 3 Amino 4 Propylbenzoic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of 3-Amino-4-propylbenzoic acid and its analogs is an area ripe for the application of modern synthetic techniques that offer improvements in efficiency, safety, and environmental impact over traditional batch methods.

Flow Chemistry : Continuous flow synthesis represents a promising avenue for the production of benzoic acid derivatives. rsc.orgrsc.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. google.com The continuous nature of flow chemistry also facilitates scalability, which is crucial for industrial applications. acs.org For instance, a continuous flow process for the synthesis of 2,2′-diselenobis(benzoic acid) has been reported to be significantly faster and higher yielding than traditional batch synthesis. rsc.org Similar principles could be applied to the synthesis of 3-Amino-4-propylbenzoic acid, potentially involving multi-step sequences in a continuous fashion. uc.pt

Photocatalysis : Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. beilstein-journals.org This technique utilizes light to initiate chemical reactions, often with high selectivity. organic-chemistry.org The application of photocatalysis to the synthesis of aminobenzoic acid derivatives could lead to novel reaction pathways and the creation of previously inaccessible structures. For example, photoredox-catalyzed methods have been developed for the synthesis of α-amino acid amides, demonstrating the potential of this approach for functionalizing molecules with amino acid scaffolds. organic-chemistry.org Research into the photocatalytic functionalization of the aromatic ring or the modification of the amino and carboxylic acid groups of 3-Amino-4-propylbenzoic acid could yield a diverse range of new compounds.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of 3-Amino-4-propylbenzoic acid in various states is crucial for its application in advanced materials and biological systems.

Solid-State NMR (ssNMR) : While solution-state NMR provides valuable information about the structure of molecules in solution, solid-state NMR can elucidate the structure, packing, and dynamics of molecules in the solid form. This is particularly important for understanding the properties of crystalline materials, polymers, and other solid formulations containing 3-Amino-4-propylbenzoic acid. ssNMR can provide insights into intermolecular interactions, polymorphism, and the conformation of the molecule within a solid matrix.

Ultrafast Spectroscopy : Techniques such as transient absorption and time-resolved photoelectron spectroscopy can probe the excited-state dynamics of molecules on femtosecond to picosecond timescales. stanford.edu These methods are essential for understanding the photophysical and photochemical behavior of 3-Amino-4-propylbenzoic acid, particularly its interaction with light. Such studies are relevant for applications in areas like sunscreens, where the ability to dissipate absorbed UV radiation is critical, and in photocatalysis, where understanding the lifetime and reactivity of excited states is key to designing efficient systems. stanford.edunih.gov

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Compound Design : AI algorithms can be trained on large datasets of chemical structures and their properties to predict the biological activity or material properties of new, hypothetical compounds. This in silico screening can significantly accelerate the discovery of novel derivatives of 3-Amino-4-propylbenzoic acid with desired functionalities. For example, ML models have been used to predict Hammett's constants for benzoic acid derivatives, which quantify the electronic effects of substituents on a benzene (B151609) ring. acs.org

Synthesis Prediction : AI-powered retrosynthesis tools can propose viable synthetic routes to target molecules, including complex derivatives of 3-Amino-4-propylbenzoic acid. cas.org These tools learn from the vast repository of known chemical reactions to suggest reaction pathways, reagents, and conditions. cam.ac.uk This can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies. pharmaadvancement.com

| AI/ML Application | Potential Impact on 3-Amino-4-propylbenzoic Acid Research |

| Predictive Modeling | Design of new derivatives with enhanced biological or material properties. |

| Retrosynthesis | Rapid identification of efficient and novel synthetic routes. |

| Reaction Optimization | Prediction of optimal reaction conditions for higher yields and purity. |

Development of Derivatized Forms for Specific Research Probes

The functional groups of 3-Amino-4-propylbenzoic acid (the amino group, the carboxylic acid group, and the aromatic ring) provide handles for chemical modification to create specialized research probes.

Derivatization of aminobenzoic acids can lead to a wide range of molecules with diverse functionalities. nih.gov For example, the synthesis of Schiff bases from 4-aminobenzoic acid has resulted in compounds with antimicrobial and cytotoxic activities. mdpi.com Similarly, ester and amide derivatives have been synthesized and evaluated for their antimicrobial properties. By strategically modifying the structure of 3-Amino-4-propylbenzoic acid, it is possible to develop:

Fluorescent Probes : For imaging and sensing applications in biological systems.

Bioconjugation Linkers : To attach the molecule to proteins, nucleic acids, or other biomolecules.

Pharmacological Modulators : To interact with specific biological targets. nih.govmdpi.com

Expanding the Scope of Materials Science Applications

The aromatic structure and functional groups of 3-Amino-4-propylbenzoic acid make it an attractive building block for the synthesis of novel materials with tailored properties.

Polymers : Aminobenzoic acids are precursors to high-performance polymers. For instance, 3-amino-4-hydroxybenzoic acid has been used to prepare bio-based polybenzoxazoles with high thermal resistance. researchgate.net Similarly, 3-Amino-4-propylbenzoic acid could be incorporated into polyesters, polyamides, or other polymers to impart specific properties such as thermal stability, conductivity, or liquid crystallinity. The electropolymerization of aminobenzoic acids has also been explored for creating conductive polymer films. tandfonline.com

Metal-Organic Frameworks (MOFs) : The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The specific structure of 3-Amino-4-propylbenzoic acid could lead to MOFs with unique pore geometries and functionalities.

Liquid Crystals : The rigid, aromatic core of 3-Amino-4-propylbenzoic acid is a common feature in molecules that exhibit liquid crystalline behavior. By modifying the propyl chain and other substituents, it may be possible to design new liquid crystalline materials with applications in displays and optical devices.

| Material Class | Potential Application of 3-Amino-4-propylbenzoic Acid |

| High-Performance Polymers | Thermally stable and mechanically robust materials. |

| Conductive Polymers | Electronic and electrochemical devices. |

| Metal-Organic Frameworks | Gas storage, separation, and catalysis. |

| Liquid Crystals | Display technologies and optical sensors. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-propylbenzoic acid, and how do substituent positions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or catalytic coupling to introduce the propyl group, followed by nitration and reduction for the amine moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, highlights the use of propoxy derivatives in analogous syntheses, suggesting that steric effects from the propyl group may require extended reaction times or elevated temperatures. Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 columns with acetonitrile/water gradients) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of 3-Amino-4-propylbenzoic acid using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H and ¹³C), IR, and mass spectrometry for validation. The propyl group’s methylene protons (δ 1.2–1.6 ppm in ¹H NMR) and carboxylate carbonyl (1680–1700 cm⁻¹ in IR) are diagnostic. (for a methoxy analog) demonstrates the utility of NIST-standardized spectral libraries for benchmarking . High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₀H₁₃NO₂), with deviations >2 ppm indicating impurities.

Q. What are the stability considerations for 3-Amino-4-propylbenzoic acid under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to oxidation due to the amine group. Store under inert gas (argon) at –20°C in amber vials. emphasizes the importance of moisture-free environments for related aminobenzoic acids, as hydrolysis can degrade the carboxylate group . Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended.

Advanced Research Questions

Q. How does the propyl substituent in 3-Amino-4-propylbenzoic acid influence its pharmacological activity compared to methyl or halogen analogs?